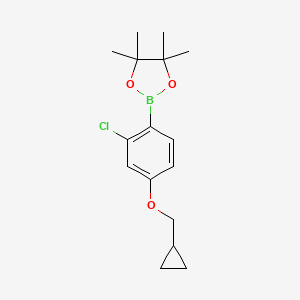![molecular formula C9H10FNO5S B13551845 3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate](/img/structure/B13551845.png)
3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate is a chemical compound that features a fluorosulfonyl group attached to a phenyl ring, which is further connected to an N-ethylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorosulfonylating reagents such as sulfuryl fluoride gas (SO₂F₂) or solid reagents like FDIT and AISF . These reagents facilitate the formation of the C-SO₂F bond, which is crucial for the synthesis of the desired compound.
Industrial Production Methods
Industrial production of 3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate may involve large-scale reactions using similar fluorosulfonylating reagents under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of phenol derivatives and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a candidate for drug development and discovery.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biological molecules.
Mechanism of Action
The mechanism of action of 3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biological pathways, making the compound useful for studying protein function and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3-(Fluorosulfonyl)benzoic acid: Similar in structure but lacks the N-ethylcarbamate group.
Sulfonyl Fluorides: A broader class of compounds with similar reactivity but different substituents on the phenyl ring.
Uniqueness
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate is unique due to the presence of both the fluorosulfonyl and N-ethylcarbamate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable for applications requiring specific interactions with biological molecules or for the synthesis of complex organic compounds.
Properties
Molecular Formula |
C9H10FNO5S |
|---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
(3-fluorosulfonyloxyphenyl) N-ethylcarbamate |
InChI |
InChI=1S/C9H10FNO5S/c1-2-11-9(12)15-7-4-3-5-8(6-7)16-17(10,13)14/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
BPARPABCEMHDDO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC1=CC(=CC=C1)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)
![2-[(Quinolin-6-ylmethyl)amino]pentanoic acid](/img/structure/B13551770.png)


![2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride](/img/structure/B13551782.png)
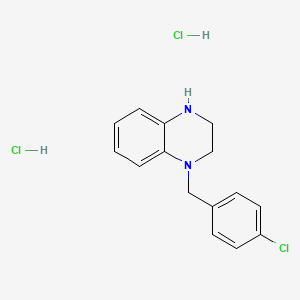
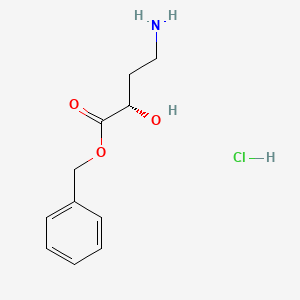
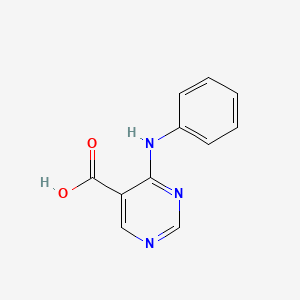
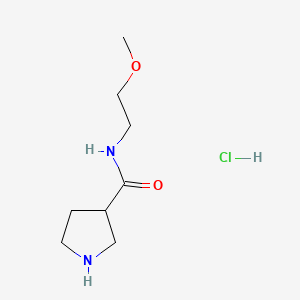
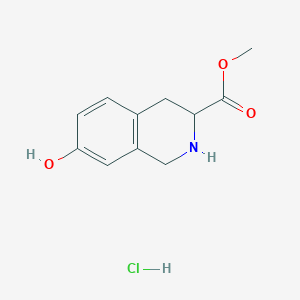

![1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate](/img/structure/B13551849.png)

